BenchChemオンラインストアへようこそ!

Cholecystokinin C-terminal heptapeptide

Pancreatic acinar cell signaling Amylase secretion CCK receptor pharmacology

Cholecystokinin C-terminal heptapeptide (CCK-7, also designated CCK-(27-33), CAS 20988-64-1) is the sulfated heptapeptide fragment Tyr(SO3H)-Met-Gly-Trp-Met-Asp-Phe-NH2 that constitutes the minimal fully active C-terminal sequence of the endogenous hormone cholecystokinin. With a molecular formula of C45H57N9O13S3 and a molecular weight of approximately 1028.2 g/mol, CCK-7 retains the full spectrum of CCK receptor-mediated biological activities—including pancreatic enzyme secretion, gallbladder contraction, and central nervous system effects—while differing from the canonical octapeptide CCK-8 by the absence of a single N-terminal aspartate residue.

Molecular Formula C45H57N9O13S3
Molecular Weight 1028.2 g/mol
CAS No. 20988-64-1
Cat. No. B1620096
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCholecystokinin C-terminal heptapeptide
CAS20988-64-1
SynonymsCCK(27-33)
CCK-7
CCK-7-sulfated
CCK-7S
cholecystokinin (27-33)
cholecystokinin C-terminal heptapeptide
Molecular FormulaC45H57N9O13S3
Molecular Weight1028.2 g/mol
Structural Identifiers
SMILESCSCCC(C(=O)NCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(CC3=CC=CC=C3)C(=O)N)NC(=O)C(CC4=CC=C(C=C4)OS(=O)(=O)O)N
InChIInChI=1S/C45H57N9O13S3/c1-68-18-16-33(51-41(59)31(46)20-27-12-14-29(15-13-27)67-70(64,65)66)42(60)49-25-38(55)50-36(22-28-24-48-32-11-7-6-10-30(28)32)44(62)52-34(17-19-69-2)43(61)54-37(23-39(56)57)45(63)53-35(40(47)58)21-26-8-4-3-5-9-26/h3-15,24,31,33-37,48H,16-23,25,46H2,1-2H3,(H2,47,58)(H,49,60)(H,50,55)(H,51,59)(H,52,62)(H,53,63)(H,54,61)(H,56,57)(H,64,65,66)/t31-,33-,34?,35-,36-,37-/m0/s1
InChIKeyPOJQCKMUKSKXST-AAZCXRPTSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cholecystokinin C-Terminal Heptapeptide (CCK-7, CAS 20988-64-1): Core Pharmacological Identity and Structural Specifications for Research Procurement


Cholecystokinin C-terminal heptapeptide (CCK-7, also designated CCK-(27-33), CAS 20988-64-1) is the sulfated heptapeptide fragment Tyr(SO3H)-Met-Gly-Trp-Met-Asp-Phe-NH2 that constitutes the minimal fully active C-terminal sequence of the endogenous hormone cholecystokinin [1]. With a molecular formula of C45H57N9O13S3 and a molecular weight of approximately 1028.2 g/mol, CCK-7 retains the full spectrum of CCK receptor-mediated biological activities—including pancreatic enzyme secretion, gallbladder contraction, and central nervous system effects—while differing from the canonical octapeptide CCK-8 by the absence of a single N-terminal aspartate residue [2]. This single-residue deletion confers a distinct pharmacological profile that makes CCK-7 irreplaceable in specific experimental contexts.

Why CCK-7 (CAS 20988-64-1) Cannot Be Substituted by CCK-8, CCK-4, or Other Cholecystokinin Fragments Without Experimental Validation


Despite sharing a common C-terminal sequence, cholecystokinin fragments exhibit striking differences in receptor subtype selectivity, intracellular signaling pathway engagement, and potency thresholds that preclude generic interchange. CCK-7 occupies a distinct pharmacological niche: unlike CCK-8, it lacks the N-terminal aspartate residue that markedly enhances insulinotropic potency [1]; unlike CCK-4 and CCK-5, it contains the sulfated Tyr27 residue essential for high-affinity binding to peripheral CCK-A receptors and produces a biphasic rather than monophasic amylase secretory response [2]. Furthermore, CCK-7 adopts a beta-bend receptor-bound conformation fundamentally different from the helical conformation of CCK-4 and gastrin-related peptides, explaining their mutually exclusive receptor recognition [3]. Substituting one fragment for another without explicit quantitative validation risks altering both the magnitude and the qualitative nature of the biological response.

Quantitative Differentiation Evidence for Cholecystokinin C-Terminal Heptapeptide (CCK-7, CAS 20988-64-1) Relative to Closest Analogs and Fragments


Biphasic Amylase Secretion Profile and Sub-Picomolar Potency: CCK-7 (EC50 = 0.7 pM) Matches CCK-8 Signaling Pattern While Shorter Fragments Fail

CCK-7 (Met28,31; EC50 = 0.7 pM) evokes biphasic amylase secretion from rat pancreatic acini with a potency nearly identical to CCK-8 (Met28,31; EC50 = 0.4 pM), both producing Ca2+ oscillations at low concentrations (<100 pM) and large Ca2+ transients at high concentrations (>100 pM) with activation of the phospholipase C (PLC) pathway [1]. In direct contrast, the shorter fragments CCK-6 (EC50 = 3,000 pM), CCK-5 (EC50 = 20,000 pM), and CCK-4 (EC50 = 30,000 pM) all produce exclusively monophasic secretion and fail to engage the PLC pathway at high doses [2]. This quantitative difference of approximately 4,300-fold in potency between CCK-7 and CCK-5, combined with the qualitative dichotomy between biphasic and monophasic signaling, demonstrates that CCK-7 is the shortest C-terminal fragment that faithfully reproduces the full CCK-8-like signaling phenotype.

Pancreatic acinar cell signaling Amylase secretion CCK receptor pharmacology Biphasic dose-response

Brain Cholecystokinin Receptor Binding: CCK-7 Displays 25-Fold Higher Affinity Than the Peripheral Antagonist Dibutyryl Cyclic GMP

In equilibrium binding assays using [125I]CCK-33 on guinea pig cortical membranes, the heptapeptide CCK-(26-32) amide bound to central CCK receptors 25 times more potently than the reference peripheral antagonist dibutyryl cyclic GMP (Bt2cGMP) [1]. This finding establishes that CCK-7 and its N-terminally extended analog CCK-(26-32) amide possess significant affinity for brain CCK receptors, in contrast to the short C-terminal tripeptide CCK-(31-33), which interacts only weakly, and the tetrapeptide CCK-(29-33), which binds less potently than CCK-8 [2]. Moreover, CCK-7 is known to antagonize CCK action at peripheral receptors while potentially opposing CCK-8-mediated functions centrally—a dual pharmacological profile not shared by CCK-8 itself or by shorter fragments [2].

Brain CCK receptor binding Central nervous system Receptor autoradiography CCK antagonist pharmacology

Conformational Determinant of Receptor Selectivity: CCK-7 Adopts a Beta-Bend Structure for Peripheral CCK-A Receptors, Whereas CCK-4 Is Helical for Gastrin/CCK-B Receptors

Computational conformational analysis reveals that CCK-7 and cerulein heptapeptide (CER-7), both of which interact exclusively with peripheral-type CCK receptors (CCK-A), adopt principally beta-bend conformations in their biologically active receptor-bound states [1]. In contrast, the C-terminal tetrapeptide CCK-4 and the active fragment of little gastrin—both of which bind to gastrin/CCK-B receptors—are fundamentally helical [1]. Critically, by excluding conformations common to CCK-7 and CCK-4 (which do not cross-bind to each other's receptors) and selecting conformations common to CCK-4 and gastrin-related peptides (which do cross-bind), the mutually exclusive activities of these two peptide classes are structurally rationalized [1]. The lowest-energy beta-bend structure of CCK-7 is superimposable on rigid indolyl benzodiazepine derivatives that bind with complete specificity to peripheral CCK receptors, providing independent structural validation [2].

Peptide conformational analysis CCK receptor subtype selectivity Structure-activity relationship Molecular recognition

Tyr27 Sulfation as a Binary Affinity Switch: Desulfated CCK-7 Retains Intrinsic Activity but Loses High-Affinity Receptor Binding

Desulfation of the Tyr27 residue in CCK-7 (producing des(SO3)CCK-7) greatly decreases receptor binding affinity while leaving intrinsic activity largely intact, demonstrating that the sulfate ester group functions primarily as an affinity determinant rather than an efficacy determinant [1]. This differential effect is consistent across functional assays: the potency and relative intrinsic activity for eliciting relaxation of duodenal circular muscle are nearly identical for CCK-7, CCK-8, and CCK-9, while the non-sulfated analog des(SO3)CCK-7 shows markedly reduced potency [1]. In pancreatic acini, the N-terminal desamino analogue of CCK-7 was 10-fold less potent than unmodified CCK-7 in stimulating amylase secretion and 100-fold less potent in causing residual stimulation of enzyme secretion, further demonstrating that modifications at or near the Tyr27 position disproportionately affect distinct aspects of CCK receptor signaling [2].

Post-translational modification Tyrosine sulfation CCK receptor binding affinity Peptide intrinsic activity

Enkephalinase-Mediated Degradation of Boc-CCK-7: Defined Half-Life of 18 Minutes Establishes Baseline for Stability Engineering

Boc-CCK-7 (Boc-Tyr(SO3H)-Met-Gly-Trp-Met-Asp-Phe-NH2), a fully active protected analog of CCK-8, is degraded by purified rabbit kidney neutral metalloendopeptidase (enkephalinase, neprilysin) with a half-disappearance time of 18 minutes at 25°C [1]. Three cleavage sites were identified: a major site at the Asp6-Phe7 bond and two minor sites at Gly3-Trp4 and Trp4-Met5 bonds [1]. All cleavages were fully inhibited by thiorphan, a potent enkephalinase inhibitor [1]. Notably, replacement of both methionine residues with norleucine (Boc[diNle2,5]CCK-7) did not alter the half-life (18 min) but shifted the major cleavage site to the Trp4-Nle5 bond, while additional substitution of L-Asp6 by D-Asp6 (Boc[diNle2,5,D.Asp6]CCK-7) extended the half-life to 70 minutes [1]. This defined degradation profile provides an explicit baseline for engineering stabilized CCK-7 analogs with extended duration of action.

Peptide metabolic stability Enkephalinase degradation Peptidase resistance CCK analog design

Minimal C-Terminal Fragment for Insulin Secretion: CCK-7 Is the Shortest Sequence That Stimulates Insulin Release at 1 nM, While CCK-4, CCK-6, and CCK-33(1-21) Are Inactive

In the perfused rat pancreas model, CCK-7 at 1 nM significantly stimulated insulin secretion in the presence of 4.4 mM or 6.7 mM glucose, establishing it as the shortest C-terminal cholecystokinin fragment capable of eliciting this response [1]. In contrast, CCK-4, CCK-6, and the N-terminal fragment CCK-33(1-21) had no effect on insulin secretion at the same concentration [1]. However, CCK-8 was much more potent than CCK-7, and CCK-33 was more potent still, indicating that while the heptapeptide defines the minimal active sequence, the additional N-terminal residues present in CCK-8 and CCK-33 confer substantial potency enhancement [1]. This establishes a clear hierarchical potency gradient (CCK-33 > CCK-8 > CCK-7 > CCK-6 = CCK-4 = inactive at 1 nM) that is critical for experimental design in pancreatic endocrinology.

Insulin secretion Perfused pancreas CCK fragment pharmacology Islet hormone regulation

Validated Research and Industrial Application Scenarios for Cholecystokinin C-Terminal Heptapeptide (CCK-7, CAS 20988-64-1) Based on Quantitative Differentiation Evidence


Pancreatic Acinar Cell Signal Transduction Studies Requiring Native Biphasic CCK-A Receptor Signaling

CCK-7 is the minimal C-terminal fragment that reproduces the biphasic amylase secretion pattern and PLC-dependent Ca2+ signaling characteristic of full CCK-A receptor activation, with an EC50 of 0.7 pM that closely approximates CCK-8 (EC50 = 0.4 pM) [1]. For researchers investigating the molecular basis of biphasic versus monophasic CCK receptor signaling, CCK-7 provides the essential positive control that shorter fragments (CCK-5: EC50 = 20,000 pM; CCK-6: EC50 = 3,000 pM, both monophasic) cannot supply [2]. This application is particularly relevant for laboratories studying the PLC versus PLA2 signaling branch point downstream of the CCK-A receptor, where CCK-7, like CCK-8, selectively activates the PLC pathway, in contrast to JMV-180 and OPE which engage the PLA2 cascade [1].

Brain Cholecystokinin Receptor Binding Assays and Central CCK Antagonist Screening

CCK-7 and its N-terminally extended analog CCK-(26-32) amide demonstrate 25-fold higher affinity for guinea pig cortical CCK receptors than the reference peripheral antagonist dibutyryl cyclic GMP, establishing a quantitative benchmark for central CCK receptor binding studies [3]. Given that CCK-7 can act as a CCK antagonist at peripheral receptors while binding central receptors with measurable affinity, it serves as a critical tool compound for discriminating between peripheral (CCK-A) and central (CCK-B) receptor pharmacology [3]. This dual peripheral antagonist/central ligand profile is not shared by CCK-8 (which is a full agonist at both receptor subtypes) or by CCK-4 (which has negligible peripheral receptor affinity), making CCK-7 uniquely suited for CNS CCK receptor characterization studies.

Structure-Activity Relationship (SAR) Studies Defining the Minimal CCK Pharmacophore

CCK-7 defines the minimal C-terminal fragment that retains the full spectrum of CCK biological activities, including pancreatic enzyme secretion (EC50 = 0.7 pM), insulin secretion (active at 1 nM), and central receptor binding (25× > Bt2cGMP) [1][3][4]. For SAR programs aimed at developing CCK receptor agonists or antagonists, CCK-7 provides the essential scaffold from which systematic truncation or substitution studies can identify critical pharmacophoric elements. The quantitative potency cliff between CCK-7 (0.7 pM) and CCK-6 (3,000 pM)—a >4,000-fold drop—demonstrates that the Tyr(SO3)27 residue is a non-negotiable potency determinant [2]. Similarly, the defined enkephalinase degradation profile of Boc-CCK-7 (t1/2 = 18 min) provides a quantitative baseline against which stability-engineering efforts can be measured [5].

Peripheral CCK-A Receptor Selectivity Studies Exploiting Beta-Bend Conformational Specificity

The beta-bend conformation of CCK-7, which distinguishes it from the helical conformation of gastrin/CCK-B-binding peptides (CCK-4, little gastrin), provides a structurally validated basis for achieving peripheral CCK-A receptor selectivity without cross-activation of gastrin/CCK-B receptors [6]. For laboratories developing receptor-subtype-selective imaging probes, therapeutic peptides, or pharmacological tool compounds, CCK-7 offers a conformational template that can be exploited for rational design. The superimposability of the CCK-7 beta-bend structure onto rigid indolyl benzodiazepine derivatives that bind with complete specificity to peripheral CCK receptors provides a direct structural rationale for this selectivity [6]. This scenario is particularly relevant for cancer-targeting applications where CCK-2 (gastrin) receptor overexpression must be distinguished from CCK-A receptor expression.

Quote Request

Request a Quote for Cholecystokinin C-terminal heptapeptide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.